![molecular formula C8H10BrClN2S B2608639 {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 169558-97-8](/img/structure/B2608639.png)
{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Description
Molecular Structure Analysis
The molecular structure of “{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” consists of a central methanimidamide group, with a sulfanyl group attached to a methyl group, which is further attached to a 3-chlorophenyl group. The hydrobromide indicates the presence of a bromine atom in the compound.Scientific Research Applications
Chemical Synthesis
3-Chlorobenzyl carbamimidothioate hydrobromide is used in chemical synthesis. For instance, it can react with sodium hydroxide in water at 120℃ for 2 hours . This compound is also involved in the synthesis of mercaptan reagents .
Synthesis of S-aryl Carbamimidothioates
This compound is used in the synthesis of S-aryl carbamimidothioates. A method has been described for the synthesis of S-aryl carbamimidothioates using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .
Antibiotic Development
3-Chlorobenzyl carbamimidothioate hydrobromide could potentially be used in the development of antibiotics. A22, a compound with a similar structure, has been identified as a lead compound for developing antibiotics with a novel mechanism of action .
properties
IUPAC Name |
(3-chlorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIIEZGQVQPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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